molecular formula C10H11NO4 B12066885 4-(Cyclopropylmethoxy)-3-nitrophenol

4-(Cyclopropylmethoxy)-3-nitrophenol

Cat. No.: B12066885
M. Wt: 209.20 g/mol
InChI Key: ZLBKTFLZYRXCBF-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethoxy)-3-nitrophenol is an organic compound characterized by a cyclopropylmethoxy group attached to a phenol ring, which also bears a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethoxy)-3-nitrophenol typically involves the following steps:

    Alkylation: The starting material, 3-nitrophenol, undergoes an alkylation reaction with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate to form this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethoxy)-3-nitrophenol can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, bases like potassium carbonate.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products

    Reduction: 4-(Cyclopropylmethoxy)-3-aminophenol.

    Substitution: Various ethers or esters depending on the substituent.

    Oxidation: Quinone derivatives.

Scientific Research Applications

4-(Cyclopropylmethoxy)-3-nitrophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)-3-nitrophenol involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Cyclopropylmethoxy)-3-aminophenol
  • 4-(Cyclopropylmethoxy)-3-difluoromethoxyphenol
  • 4-(Cyclopropylmethoxy)-3-hydroxyphenol

Uniqueness

4-(Cyclopropylmethoxy)-3-nitrophenol is unique due to the presence of both a cyclopropylmethoxy group and a nitro group on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

4-(cyclopropylmethoxy)-3-nitrophenol

InChI

InChI=1S/C10H11NO4/c12-8-3-4-10(9(5-8)11(13)14)15-6-7-1-2-7/h3-5,7,12H,1-2,6H2

InChI Key

ZLBKTFLZYRXCBF-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)O)[N+](=O)[O-]

Origin of Product

United States

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